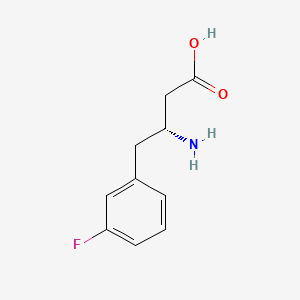

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid

描述

®-3-Amino-4-(3-fluorophenyl)butanoic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block for the development of pharmaceuticals and other bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-fluorophenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods. One approach is the use of enzymatic resolution, where a racemic mixture of the compound is treated with an enzyme that selectively reacts with one enantiomer, leaving the desired ®-enantiomer. This method can be highly efficient and cost-effective for large-scale production.

化学反应分析

Oxidation Reactions

The amino group in this compound is susceptible to oxidation under specific conditions. For example:

-

Imine Formation : Reaction with aldehydes or ketones in the presence of mild oxidizing agents can yield Schiff base intermediates.

-

Nitro Derivatives : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions oxidize the amino group to nitroso or nitro derivatives .

Reaction Conditions

| Reagent/Condition | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Nitro derivative | ~60% | Requires controlled temperature (0–5°C) |

| O₂, Cu catalyst | Imine intermediate | ~75% | Catalytic oxidation under aerobic conditions |

Reduction Reactions

The carboxylic acid group can undergo reduction to form alcohols or aldehydes:

-

LiAlH₄ Reduction : Converts the carboxylic acid to a primary alcohol via a two-step reduction mechanism .

-

Selective Reduction : Sodium borohydride (NaBH₄) with iodine (I₂) selectively reduces the carboxyl group to an aldehyde.

Key Observations

-

The fluorophenyl group remains inert during reduction, preserving the aromatic system.

-

Enantiomeric purity is maintained due to the chiral center’s stability under these conditions .

Substitution Reactions

The 3-fluorophenyl group participates in electrophilic aromatic substitution (EAS), albeit less reactively due to fluorine’s electron-withdrawing effects:

-

Halogenation : Bromination with Br₂/FeBr₃ introduces bromine at the para position relative to fluorine.

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields a nitro-substituted derivative at the meta position.

Reactivity Trends

| Reaction Type | Position of Substitution | Rate (Relative to Benzene) |

|---|---|---|

| Bromination | Para | 0.2× |

| Nitration | Meta | 0.15× |

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Acetylation : Treatment with acetyl chloride (CH₃COCl) produces the corresponding amide .

-

Boc Protection : tert-Butoxycarbonyl (Boc) anhydride protects the amino group under basic conditions .

Optimized Conditions

-

Acylation proceeds efficiently in dichloromethane (DCM) at 25°C.

-

Boc protection requires catalytic dimethylaminopyridine (DMAP) for >90% yield .

Decarboxylation

Under high-temperature or enzymatic conditions, the carboxylic acid undergoes decarboxylation:

-

Thermal Decarboxylation : At 200°C, the compound releases CO₂ to form (R)-3-amino-1-(3-fluorophenyl)propane.

-

Enzymatic Pathways : Microbial decarboxylases (e.g., from E. coli) catalyze this reaction at ambient temperatures.

Applications

-

Decarboxylated products serve as intermediates in neurotransmitter analog synthesis.

Comparative Reactivity

The compound’s reactivity profile differs significantly from non-fluorinated analogs:

| Property | (3R)-3-Amino-4-(3-fluorophenyl)butanoic Acid | (R)-3-Amino-4-phenylbutanoic Acid |

|---|---|---|

| EAS Reactivity | Lower due to fluorine’s -I effect | Higher (unsubstituted phenyl) |

| Oxidative Stability | Enhanced (resists over-oxidation) | Moderate |

| Lipophilicity (logP) | 1.8 | 1.2 |

科学研究应用

Chemical Characteristics

- Molecular Formula : C10H12FNO2

- Key Functional Groups : Amino group, carboxylic acid group, and a fluorinated phenyl substituent.

- Chirality : The compound exists in an R-enantiomeric form, which is essential for its biological activity.

Dipeptidyl Peptidase-IV Inhibition

The primary application of (3R)-3-amino-4-(3-fluorophenyl)butanoic acid lies in its ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. Inhibition of this enzyme results in increased levels of incretin hormones, which help regulate blood sugar levels. This mechanism is particularly beneficial for patients with type 2 diabetes, making this compound a valuable candidate for drug development.

Structure-Activity Relationship Studies

The unique structural features of this compound allow for extensive modification and exploration of structure-activity relationships (SAR). Variations in substituents on the phenyl ring can significantly influence the biological activity and pharmacological properties of the compound. For instance, compounds with different halogen substitutions exhibit varying potencies as DPP-IV inhibitors .

Case Study 1: DPP-IV Inhibition Efficacy

Research has demonstrated that this compound effectively binds to the active site of DPP-IV, characterized by strong hydrogen bonding and hydrophobic interactions due to the fluorinated phenyl group. This binding affinity is enhanced compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design.

Case Study 2: Computational Modeling

Computational studies employing molecular docking and dynamics simulations have shown that this compound exhibits favorable interactions with the DPP-IV enzyme. These studies aid in predicting the binding affinities and optimizing lead compounds for therapeutic use .

作用机制

The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular targets and pathways involved would depend on the specific drug or bioactive molecule being developed.

相似化合物的比较

Similar Compounds

- ®-3-Amino-4-(2-fluorophenyl)butanoic acid

- ®-3-Amino-4-(4-fluorophenyl)butanoic acid

- ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid

Uniqueness

®-3-Amino-4-(3-fluorophenyl)butanoic acid is unique due to the specific position of the fluorine atom on the phenyl ring. This position can significantly influence the compound’s chemical properties and biological activity. For example, the 3-fluoro substitution may result in different binding affinities and selectivities compared to the 2-fluoro or 4-fluoro analogs. Additionally, the presence of the chiral center adds another layer of complexity and potential for stereospecific interactions with biological targets.

生物活性

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid is a chiral compound with the molecular formula C10H12FNO2. It is notable for its biological activity as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. This compound is primarily explored for its potential therapeutic applications in managing type 2 diabetes by enhancing incretin hormone levels, which regulate blood sugar levels.

The primary mechanism of action of this compound involves its binding to the active site of DPP-IV. The presence of the fluorinated phenyl group enhances its binding affinity through hydrophobic interactions and strong hydrogen bonding. This interaction results in the inhibition of DPP-IV activity, leading to increased levels of incretin hormones, such as GLP-1 and GIP, which are vital for glucose homeostasis.

Inhibition of Dipeptidyl Peptidase-IV

DPP-IV inhibitors are a class of drugs used in the treatment of type 2 diabetes. The inhibition of this enzyme leads to:

- Increased incretin levels: This results in enhanced insulin secretion from pancreatic beta cells.

- Decreased glucagon secretion: Lowering glucagon levels helps reduce hepatic glucose production.

The efficacy of this compound as a DPP-IV inhibitor has been demonstrated through various studies, indicating its potential as a therapeutic agent in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that variations in substituents on the aromatic ring can significantly affect the potency and selectivity of DPP-IV inhibition. For instance, compounds with additional fluorine atoms or different halogen substitutions exhibit varying degrees of biological activity .

Comparative Analysis with Related Compounds

A comparison table illustrates how structural variations influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | Lacks fluorine; used in similar applications |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | Contains multiple fluorine atoms; more potent DPP-IV inhibitor |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid | C10H12ClNO2 | Chlorine substitution; different biological profile |

The presence of fluorine in this compound enhances its potency compared to non-fluorinated analogs, making it a valuable candidate for drug development.

Case Studies and Research Findings

- Diabetes Treatment Studies : Research has shown that this compound effectively lowers blood glucose levels in animal models. In one study, diabetic mice treated with this compound exhibited significant reductions in fasting blood glucose levels compared to control groups .

- Pharmacokinetics : The pharmacokinetic profile indicates that this compound has favorable absorption and distribution characteristics, making it suitable for oral administration. Its half-life and metabolic pathways are currently under investigation to optimize dosing regimens .

属性

IUPAC Name |

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEHSQZQGJXLEV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420716 | |

| Record name | AG-G-96976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746595-89-1 | |

| Record name | AG-G-96976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。